2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

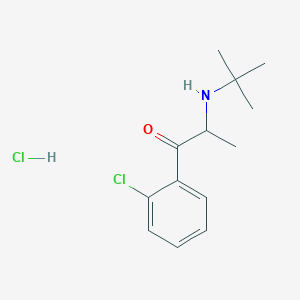

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a chlorophenyl group, and a propanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chlorophenylpropanone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The 2-chlorophenylpropanone is then reacted with tert-butylamine under basic conditions to introduce the tert-butylamino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.

Reduction: Formation of 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Tert-butylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-bromophenyl)propan-1-one hydrochloride

- 2-(Tert-butylamino)-1-(2-methylphenyl)propan-1-one hydrochloride

Uniqueness

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research and industrial applications.

Actividad Biológica

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride, commonly referred to as a compound in the class of new psychoactive substances (NPS), has garnered attention for its biological activities, particularly in the context of its potential as a stimulant and its interaction with neurotransmitter systems. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18ClN

- Molecular Weight : 240.75 g/mol

- CAS Number : Not explicitly listed but related to similar compounds in the NPS category.

The compound features a tert-butyl amino group and a chlorophenyl moiety, which contribute to its biological activity and interaction with various receptors.

The primary mechanism of action for this compound involves the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. As a norepinephrine-dopamine reuptake inhibitor (NDRI), it is hypothesized to enhance the availability of these neurotransmitters in the synaptic cleft, thereby potentially improving mood and cognitive function.

Pharmacological Effects

Research indicates that compounds in this class exhibit several pharmacological effects:

- Stimulant Activity : Similar to other NDRIs, it may produce stimulant effects, including increased energy and alertness.

- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects due to its ability to increase norepinephrine and dopamine levels.

- Psychoactive Effects : As an NPS, it may lead to euphoria and heightened sensory perception, which are common effects associated with stimulants.

Comparative Analysis with Similar Compounds

| Compound Name | Class | Primary Action | Key Findings |

|---|---|---|---|

| Bupropion | NDRI | Antidepressant | Effective in treating major depressive disorder; acts on dopamine and norepinephrine. |

| Methylphenidate | Stimulant | ADHD Treatment | Inhibits reuptake of dopamine and norepinephrine; widely studied for attention deficit disorders. |

| 4-Methylmethcathinone (4-MMC) | Stimulant | Recreational Use | Associated with significant abuse potential; acts similarly on dopamine pathways. |

Case Study 1: Recreational Use and Health Risks

A study published in 2024 highlighted the recreational use of this compound among young adults. Users reported experiences of euphoria but also noted adverse effects such as anxiety and increased heart rate. The study emphasized the need for further research into the long-term health impacts of such substances.

Case Study 2: Clinical Observations

In clinical settings, patients administered similar compounds have shown varying responses based on genetic polymorphisms affecting drug metabolism. Variations in cytochrome P450 enzymes can lead to differences in plasma concentrations, influencing both efficacy and safety profiles.

Recent Studies

Recent literature reviews have focused on the structural analogs of this compound, revealing insights into their binding affinities at various receptor sites. These studies indicate that modifications in chemical structure can significantly alter biological activity.

Key Findings Include:

- Binding Affinity : Variants show differing affinities for dopamine D2 receptors, which may correlate with their stimulant effects.

- Side Effects Profile : Common side effects include insomnia, anxiety, and cardiovascular strain, necessitating careful monitoring during use.

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZQPDKRPYOMAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388713 |

Source

|

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-57-1 |

Source

|

| Record name | 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.